![molecular formula C16H13ClN2O3S2 B2522149 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896365-14-3](/img/structure/B2522149.png)
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
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Description
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H13ClN2O3S2 and its molecular weight is 380.86. The purity is usually 95%.
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Biological Activity
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive analysis of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C15H14ClN3O2S
- Molecular Weight : 335.81 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A benzothiazole moiety, which is known for its diverse biological activities.
- A methylsulfonyl group, which may enhance solubility and bioavailability.
- A chlorine atom , which can influence the compound's reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives, including this compound. The following table summarizes key findings related to its biological activity:
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of cell proliferation through interference with cell cycle progression.
- Induction of apoptosis , likely via activation of intrinsic apoptotic pathways.
- Modulation of inflammatory responses by targeting cytokine production.
Study 1: Synthesis and Evaluation
A recent study synthesized a series of benzothiazole derivatives, including the target compound. The synthesized compounds were evaluated for their anticancer properties using MTT assays, revealing that several derivatives exhibited potent cytotoxicity against cancer cell lines.
Study 2: Structure-Activity Relationship Analysis
Another research effort focused on elucidating the SAR of benzothiazole compounds. It was found that:
- The presence of electron-donating groups (like methyl) at specific positions on the aromatic rings significantly enhanced cytotoxic activity.
- The introduction of halogens (like chlorine) was critical for improving binding affinity to target proteins involved in tumor progression.
Study 3: Molecular Dynamics Simulations
Molecular dynamics simulations were performed to understand the binding interactions between this compound and its biological targets. Results indicated strong hydrophobic interactions and some hydrogen bonding with target proteins, which may contribute to its efficacy.
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-19-12-8-7-10(17)9-13(12)23-16(19)18-15(20)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXPMFURWGLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.